molecular formula C14H21N3O B3174413 5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline CAS No. 953735-53-0

5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline

Cat. No.: B3174413
CAS No.: 953735-53-0
M. Wt: 247.34 g/mol
InChI Key: AIUSPMGYXSBREA-UHFFFAOYSA-N
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Description

5-[(4-Ethylpiperazin-1-yl)carbonyl]-2-methylaniline is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure, featuring an aniline group linked to a 4-ethylpiperazine via a carbonyl linker, is characteristic of compounds designed to interact with biological targets. The piperazine ring is a common pharmacophore found in ligands for various central nervous system (CNS) receptors and other therapeutically relevant proteins . This specific molecular architecture suggests potential utility as a synthetic intermediate in the development of novel bioactive molecules or as a core scaffold for constructing compound libraries in high-throughput screening. The presence of the amide bond and the basic piperazine nitrogen offers sites for further chemical modification, allowing researchers to fine-tune the compound's physicochemical properties, such as solubility and lipophilicity, which are critical in drug design . This product is supplied for laboratory research purposes. It is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly not for human consumption or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-4-methylphenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-3-16-6-8-17(9-7-16)14(18)12-5-4-11(2)13(15)10-12/h4-5,10H,3,6-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUSPMGYXSBREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline typically involves the reaction of 4-ethylpiperazine with 2-methylaniline under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines .

Scientific Research Applications

Pharmaceutical Research

5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline has shown promise in drug design, particularly in developing new therapeutic agents targeting neurological disorders due to the piperazine moiety's ability to interact with neurotransmitter receptors.

Case Study: Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models, suggesting potential applications in treating depression and anxiety disorders.

Material Science

The compound can also be utilized in creating advanced materials, particularly in polymer chemistry, where it may serve as a building block for synthesizing polymers with specific properties.

Case Study: Polymer Development

Studies have demonstrated that incorporating piperazine derivatives into polymer matrices can enhance mechanical strength and thermal stability, making them suitable for industrial applications.

Biochemical Applications

In biochemistry, this compound can be employed as a biochemical probe to study enzyme interactions or cellular processes.

Case Study: Enzyme Inhibition

Investigations into the inhibition of specific enzymes by this compound have revealed its potential as a lead structure for developing inhibitors that could regulate metabolic pathways.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ primarily in:

  • Piperazine substituents (methyl vs. ethyl).
  • Aromatic ring substituents (chlorine, nitro, fluorine).
  • Functional groups (carbonyl vs. methylene).
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline C₁₄H₂₀N₃O 246.33 Ethylpiperazine, carbonyl, methyl Target compound; likely moderate lipophilicity
2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]aniline C₁₂H₁₆ClN₃O 253.73 Methylpiperazine, carbonyl, chlorine Increased MW; chlorine enhances electronic effects
5-(4-Methylpiperazin-1-yl)-2-nitroaniline C₁₁H₁₆N₄O₂ 236.27 Methylpiperazine, nitro Strong electron-withdrawing nitro group
5-[(dimethylamino)methyl]-2-methylaniline C₁₀H₁₆N₂ 164.25 Dimethylaminomethyl Reduced steric bulk; higher solubility
YPC-21817 (Ethylpiperazine analog) C₂₃H₂₆FN₅O₂S 463.55 Ethylpiperazine, fluorine, thiazolidinedione Kinase inhibitor; fluorinated aromatic ring

Implications of Substituent Differences

  • Ethyl vs. However, bulkier substituents may reduce binding affinity in sterically constrained active sites .
  • Chlorine vs. Methyl Substituents :
    The chlorine atom in 2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]aniline adds molecular weight (253.73 vs. 246.33) and introduces electron-withdrawing effects, which could alter reactivity or intermolecular interactions (e.g., halogen bonding in target binding) .

Computational and Analytical Approaches

  • Density Functional Theory (DFT) :
    Studies using hybrid functionals (e.g., B3LYP) could predict electronic properties, such as charge distribution on the piperazine ring, guiding rational design of analogs .
  • Crystallographic Tools : Software like SHELX and WinGX () enables precise determination of crystal structures, critical for validating synthetic products and analyzing intermolecular interactions .

Biological Activity

5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline is a compound with significant potential in pharmaceutical applications due to its unique structural properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C14H21N3O
  • Molecular Weight : 247.34 g/mol
  • CAS Number : 953735-53-0

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethylpiperazine with 2-methylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). This method ensures the formation of the desired carbonyl bond under controlled conditions, yielding a high-purity product suitable for further biological testing .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, potentially acting as an inhibitor or activator of specific enzymes or receptors. Its unique functional groups allow it to participate in diverse biochemical pathways, making it a candidate for drug development .

Pharmacological Applications

Research indicates that compounds similar to this compound are involved in several pharmacological activities, including:

  • Antidepressant Effects : The piperazine moiety is known for its role in antidepressant drugs, suggesting potential mood-regulating properties.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth through apoptosis induction in cancer cells.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant properties of piperazine derivatives found that compounds similar to this compound exhibited significant serotonin reuptake inhibition, enhancing mood and reducing anxiety symptoms in animal models. The results suggest that this compound could be further explored for therapeutic use in mood disorders .

Case Study 2: Anticancer Properties

In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways, leading to cell death. These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantInhibition of serotonin reuptake
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential interaction with specific enzymes

Q & A

Q. What are the optimal synthetic routes for 5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline, and how can purity be validated?

Methodological Answer: The synthesis typically involves coupling 2-methylaniline derivatives with a 4-ethylpiperazine carbonyl precursor. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) under nitrogen .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points with literature values (e.g., analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride melt at 187–190°C) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the ethylpiperazine carbonyl linkage and aromatic substitution patterns .
  • X-ray crystallography : Use SHELXL for refinement of single-crystal data. For example, similar piperazine derivatives (e.g., 5-(4-Methylpiperazin-1-yl)-2-nitroaniline) have been resolved in orthorhombic systems with space group Pna2₁ .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~289.35 g/mol for C₁₅H₂₀N₄O) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardized assays : Replicate studies under controlled conditions (e.g., kinase inhibition assays at fixed ATP concentrations for comparability) .
  • Structure-activity relationship (SAR) analysis : Compare with analogs like 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-oxazole derivatives to isolate substituent effects .
  • Data normalization : Use reference compounds (e.g., Abemaciclib, a kinase inhibitor with a related 4-ethylpiperazine moiety) to calibrate activity measurements .

Q. What computational strategies predict target interactions and pharmacokinetic properties?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclin-dependent kinases) to model binding modes. Focus on the ethylpiperazine group’s role in hydrogen bonding .
  • ADMET prediction : Tools like SwissADME assess logP (predicted ~2.1) and blood-brain barrier permeability, critical for CNS-targeted applications .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

Q. How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?

Methodological Answer:

  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets. For example, SHELX has been used to refine macromolecular twins with R factors < 0.05 .
  • Polymorph screening : Recrystallize from solvents like methanol or acetonitrile and compare unit cell parameters with Cambridge Structural Database entries .
  • Electron density maps : Use Olex2 or Coot to validate the ethylpiperazine group’s orientation and rule out disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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